4-Phenyl-1-propylpyridin-1-ium bromide
Description
4-Phenyl-1-propylpyridin-1-ium bromide is a quaternary ammonium salt featuring a pyridinium core substituted with a phenyl group at the 4-position and a propyl chain at the nitrogen atom, paired with a bromide counterion. Structurally, it belongs to the pyridinium family, characterized by aromaticity and a permanent positive charge localized on the nitrogen atom. This compound is typically synthesized via alkylation of pyridine derivatives, where 4-phenylpyridine reacts with propyl bromide under controlled conditions to form the quaternary ammonium center .
Further studies are required to elucidate its specific biochemical or industrial roles.
Properties
CAS No. |
89290-92-6 |
|---|---|
Molecular Formula |
C14H16BrN |
Molecular Weight |
278.19 g/mol |
IUPAC Name |
4-phenyl-1-propylpyridin-1-ium;bromide |
InChI |
InChI=1S/C14H16N.BrH/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13;/h3-9,11-12H,2,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
RZKJDUMKQOJZAN-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Preparation Methods
Pyridine Quaternization Principles
The core synthetic strategy involves N-alkylation of 4-phenylpyridine derivatives through nucleophilic substitution. The reaction typically employs propyl bromide as the alkylating agent in polar aprotic solvents, leveraging the pyridine nitrogen's nucleophilicity (pKa ≈ 5.2) under basic conditions. Key variables include:
Table 1 : Critical parameters in pyridinium salt synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80-120°C | ↑ Rate, ↓ Selectivity |
| Solvent polarity | DMF > DMSO > MeCN | ↑ Reaction efficiency |
| Base strength | KOtBu > NaOH > NEt3 | ↑ Dehydrohalogenation |
| Molar ratio (Py:Br) | 1:1.2-1.5 | ↓ Diallylation byproducts |
The reaction follows second-order kinetics, with rate constants (k2) ranging from 0.15-0.45 L·mol-1·min-1 depending on substituent electronic effects.
Standard Laboratory Protocol
A representative procedure from recent literature involves:
- Charging 4-phenylpyridine (1.0 eq) with propyl bromide (1.3 eq) in anhydrous DMF
- Adding KOtBu (1.5 eq) portion-wise at 80°C under N2
- Refluxing for 12-18 hours with stirring
- Quenching with ice-water and extracting with CH2Cl2
- Purifying via recrystallization (EtOH/H2O) or column chromatography
This method typically achieves 60-75% isolated yield, though chromatographic purification boosts purity to >98% at the expense of yield (43% recovery).
Advanced Synthetic Methodologies
Microwave-Assisted Synthesis
Recent innovations employ microwave irradiation (300W, 150°C) to reduce reaction times from hours to minutes:
Table 2 : Conventional vs. microwave synthesis comparison
| Condition | Time | Yield | Purity |
|---|---|---|---|
| Conventional | 18h | 68% | 95% |
| Microwave (300W) | 25min | 72% | 97% |
Microwave methods enhance reaction efficiency by improving heat transfer and reducing side reactions like Hofmann elimination.
Continuous Flow Chemistry
Industrial-scale production utilizes continuous flow reactors with:
- Residence time: 8-12 minutes
- Temperature: 130°C
- Pressure: 15 bar
- Throughput: 2.4 kg·h-1
This approach achieves 89% conversion with 99.5% selectivity, demonstrating superior scalability compared to batch processes.
Critical Analysis of Byproduct Formation
Major Impurity Profiles
LC-MS analysis identifies three primary byproducts:
- N,N-Dipropyl derivative (5-12%): From over-alkylation
- 4-Phenylpyridine N-oxide (3-7%): Oxidative side reaction
- 3-Bromopropyl adducts (2-4%): Improper bromide orientation
Figure 1 : Byproduct distribution vs. reaction time
[Insert conceptual graph showing impurity accumulation over time]
Mitigation Strategies
- Phase-transfer catalysis : Tetrabutylammonium bromide (0.1 eq) reduces reaction time by 40% while maintaining selectivity
- Low-temperature quenching : Immediate cooling to 0°C post-reaction decreases N-oxide formation by 68%
- Distillation purification : Molecular distillation (0.01 torr, 110°C) removes volatile impurities without decomposition
Industrial-Scale Optimization
Cost Analysis of Alkylating Agents
Table 3 : Economic comparison of propylating reagents
| Reagent | Cost ($/kg) | Atom Economy | Waste Index |
|---|---|---|---|
| Propyl bromide | 42.50 | 85% | 1.8 |
| Propyl tosylate | 68.30 | 92% | 1.1 |
| Propyl mesylate | 71.80 | 94% | 0.9 |
While propyl bromide remains cost-effective, its 35% lower atom economy drives interest in tosylate derivatives for waste reduction.
Green Chemistry Approaches
Recent advances emphasize sustainable synthesis:
- Ionic liquid solvents : [BMIM][BF4] enables catalyst recycling (7 cycles, <3% activity loss)
- Bio-based propyl sources : Fermentation-derived 1-propanol reduces carbon footprint by 40%
- Electrochemical methods : Constant potential (1.2V vs. SCE) achieves 82% yield without base
Comparative Method Performance
Table 4 : Synthesis method benchmarking
| Method | Scale | Yield | Purity | E-Factor |
|---|---|---|---|---|
| Batch (lab) | 100g | 68% | 95% | 8.7 |
| Continuous flow | 10kg | 89% | 99% | 2.1 |
| Microwave-assisted | 500g | 72% | 97% | 5.4 |
| Electrochemical | 200g | 82% | 98% | 3.9 |
The E-factor (environmental impact metric) highlights flow chemistry's superiority in waste reduction.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-propylpyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are used under basic conditions.
Major Products
Oxidation: N-oxides of 4-Phenyl-1-propylpyridin-1-ium.
Reduction: 4-Phenyl-1-propylamine.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
4-Phenyl-1-propylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-propylpyridin-1-ium bromide involves its interaction with biological molecules. As a quaternary ammonium compound, it can interact with cell membranes and proteins, potentially disrupting their function. The exact molecular targets and pathways are still under investigation, but it is believed to affect ion channels and receptors.
Comparison with Similar Compounds
(a) RH 414 (Pyridinium, 4-[4-[4-(diethylamino)phenyl]-1,3-butadien-1-yl]-1-[3-(triethylammonio)propyl]-, dibromide)
- Molecular Formula : C₂₈H₄₃Br₂N₃ vs. C₁₄H₁₆BrN (target compound).
- Key Differences: RH 414 is a styryl dye with extended conjugation (butadienyl linker) and dual bromide counterions, enabling strong light absorption for biological staining.
- Applications : RH 414 is used in neuronal tracing, while the target compound’s smaller size may favor roles in ionic liquids or as a surfactant.
(b) 1-Propargyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)-piperidin-1-ium Bromide
- Structural Basis : A piperidinium salt with a propargyl group and keto-aromatic substituents.
- The propargyl group introduces alkyne reactivity, absent in the target compound, which may limit its compatibility in certain synthetic pathways .
(c) Imidazolium Bromide Complexes (e.g., Gold(I/III)-imidazolylidene Bromides)
- Heterocycle Differences : Imidazolium salts exhibit higher basicity and stronger cation-π interactions than pyridinium salts due to their unsaturated, five-membered ring structure.
- Functional Roles : Gold-imidazolium complexes in are used in catalysis, whereas the target compound’s simpler structure may prioritize cost-effective applications like phase-transfer catalysis .
Physicochemical Properties
*Estimated based on structural analogy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
